![molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3](/img/structure/B2977392.png)
4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
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Overview
Description
The compound “4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium . The reaction mixture is stirred for 14 hours at room temperature, and then diluted with dry ether .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Anticancer Activity
The triazolothiadiazine scaffold has been investigated for its potential in cancer therapy. Derivatives of this class have shown promise in targeting various cancer cell lines. For instance, certain molecules synthesized from this core structure have demonstrated cytotoxic activity against breast cancer cell lines . The ability to interact with cancer cell receptors and disrupt cell proliferation makes these compounds valuable in the design of new anticancer drugs.
Antimicrobial Properties
Compounds derived from triazolothiadiazine have been evaluated for their antimicrobial efficacy. They have been found to possess significant activity against urease-positive microorganisms . This is particularly important in the treatment of infections caused by bacteria that utilize urease for pathogenesis.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .
Antioxidant Potential
These derivatives also exhibit antioxidant properties, which are crucial in preventing oxidative stress-related damage at the cellular level. By reducing or eliminating free radicals, these compounds can protect cells and potentially prevent various diseases .
Antiviral Applications
The structural features of triazolothiadiazine derivatives allow them to act as antiviral agents. Their interaction with viral enzymes or proteins can inhibit the replication of viruses, offering a pathway to develop new antiviral drugs .
Enzyme Inhibition
A wide range of enzyme inhibitory activities has been attributed to triazolothiadiazine derivatives. They have been studied as carbonic anhydrase inhibitors, cholinesterase inhibitors, and more . These properties are valuable in the treatment of diseases where enzyme dysregulation plays a significant role.
Antitubercular Agents
The fight against tuberculosis has led to the exploration of triazolothiadiazine derivatives as potential antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a focus of research in this field .
Pharmacokinetic and Molecular Modeling Studies
In silico pharmacokinetic and molecular modeling studies have been conducted on these derivatives to predict their behavior in biological systems. Such studies are essential for understanding the drug-like properties and optimizing the compounds for better efficacy and safety .
Future Directions
The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The review article hopes that it will be of help to researchers engaged in this development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJHFFASPAHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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